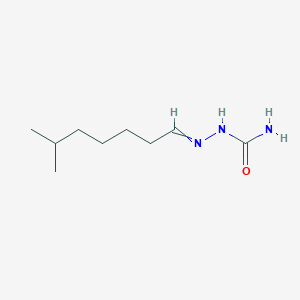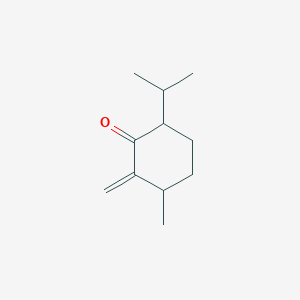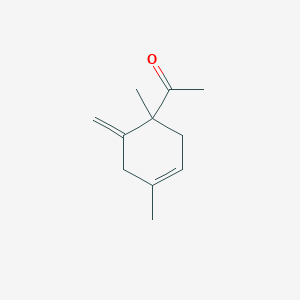
2,4,5-Tris(acetyloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Tris(acetyloxy)benzoic acid is an organic compound with the molecular formula C13H12O8 It is a derivative of benzoic acid, where three hydroxyl groups are acetylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tris(acetyloxy)benzoic acid typically involves the acetylation of 2,4,5-trihydroxybenzoic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Tris(acetyloxy)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2,4,5-trihydroxybenzoic acid.
Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters.
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Esterification: Requires an acid catalyst such as sulfuric acid and an alcohol, with the reaction conducted at reflux temperature.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Produces 2,4,5-trihydroxybenzoic acid.
Esterification: Forms various esters depending on the alcohol used.
Oxidation: Yields quinones or other oxidized products.
Aplicaciones Científicas De Investigación
2,4,5-Tris(acetyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds upon hydrolysis.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4,5-Tris(acetyloxy)benzoic acid involves the hydrolysis of the acetyl groups to release 2,4,5-trihydroxybenzoic acid. This compound can then interact with various molecular targets, including enzymes and receptors, to exert its effects. The specific pathways involved depend on the biological context and the target organism or system.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(acetyloxy)benzoic acid: Similar structure but with acetyl groups at different positions.
3,4,5-Tris(acetyloxy)benzoic acid: Another isomer with acetyl groups at different positions.
2,4,5-Trihydroxybenzoic acid: The non-acetylated form of the compound.
Uniqueness
2,4,5-Tris(acetyloxy)benzoic acid is unique due to the specific positioning of the acetyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials or drugs.
Propiedades
Número CAS |
93620-88-3 |
|---|---|
Fórmula molecular |
C13H12O8 |
Peso molecular |
296.23 g/mol |
Nombre IUPAC |
2,4,5-triacetyloxybenzoic acid |
InChI |
InChI=1S/C13H12O8/c1-6(14)19-10-5-12(21-8(3)16)11(20-7(2)15)4-9(10)13(17)18/h4-5H,1-3H3,(H,17,18) |
Clave InChI |
VZAWJRZQGGGJNG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C=C1C(=O)O)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one](/img/structure/B14364558.png)

![1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol](/img/structure/B14364575.png)


![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364590.png)
![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)

![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)



